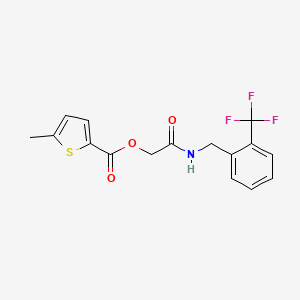
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate” is a type of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compound . These compounds are known to play a role in bacterial cell-cell communication, responding to external factors such as nutrient availability and defense mechanisms .
Synthesis Analysis
The synthesis of this compound involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The goal of this synthesis is to find novel quorum sensing inhibitors .科学的研究の応用
Cyclocondensation Reactions and Selectivity Insights
The cyclocondensation reaction involving 2-aminothiophenols with 1,2-biselectrophiles, such as ethyl glyoxalate and diethyl oxalate, in aqueous media, leads to the formation of benzothiazole-2-carboxylates. This process, interestingly, goes against Baldwin's rule by favoring a 5-endo-trig mechanism. The study provides significant insights into the mechanistic aspects of these reactions, offering a deeper understanding of the selectivity switch between benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. The use of quantum chemical calculations and orbital interaction studies helps rationalize the observed selectivity, with water playing a critical role in facilitating these reactions by lowering the energy barrier (Tejas M. Dhameliya et al., 2017).
Modification with Trifluoromethyl-containing Heterocycles
Methyl 2-aminothiophene-3-carboxylates have been modified with trifluoromethyl-containing five-membered heterocycles through cyclocondensation. This modification process involves the use of methyl trifluoropyruvate N-thiophen-2-ylimines with 1,3-N,N-binucleophiles to obtain various heterocyclic compounds. Such modifications are crucial for the study of interactions with neuronal NMDA receptors, highlighting the compound's potential in neuroscience research (V. Sokolov et al., 2018).
Antimicrobial Activity of Thiophene Derivatives
The synthesis of various substituted thiophenes has been explored, starting from key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate. These compounds have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This research area opens up new possibilities for the application of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate derivatives in the medical field (A. Abu‐Hashem et al., 2011).
Contributions to Organic Electronics
Thiophene derivatives play a significant role in organic electronics, especially in the synthesis of molecular wires and optoelectronic devices. The study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, for instance, has provided valuable insights into their redox, structural, and optoelectronic properties. These findings contribute to the development of high-performance materials for electronic applications (Changsheng Wang et al., 2006).
Gewald Synthesis and Diverse Applications
The Gewald synthesis of 2-aminothiophene-3-carboxylates bearing various aryl groups offers a versatile method for obtaining compounds with potential applications ranging from material science to pharmaceuticals. The ability to efficiently generate these derivatives underscores the utility of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate in various fields of research and development (V. Tormyshev et al., 2006).
将来の方向性
特性
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-6-7-13(24-10)15(22)23-9-14(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDUVHCNNJBCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)
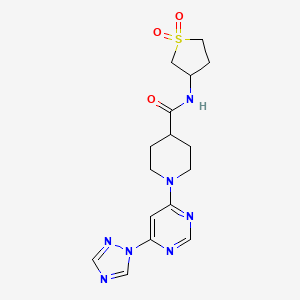
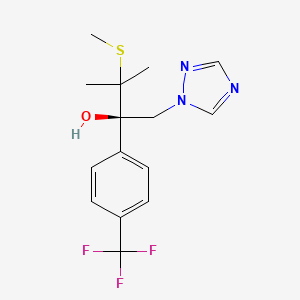
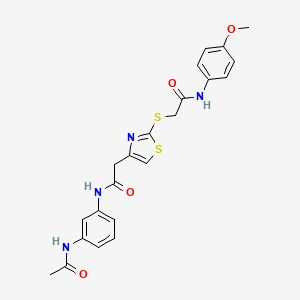
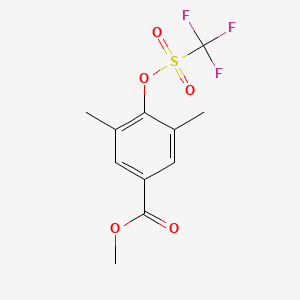
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
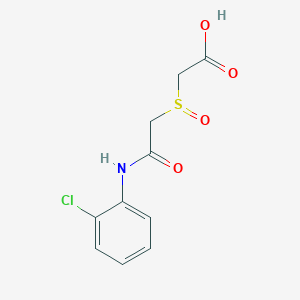
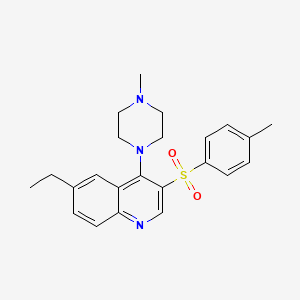
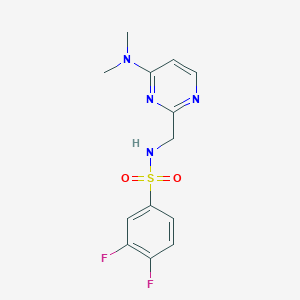
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
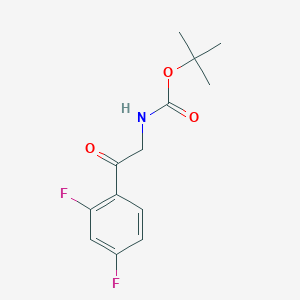
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)